Fmoc-D-allo-threoninol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

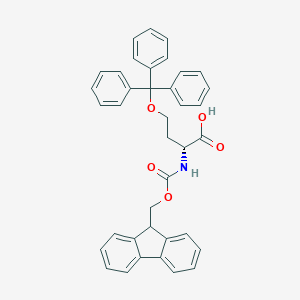

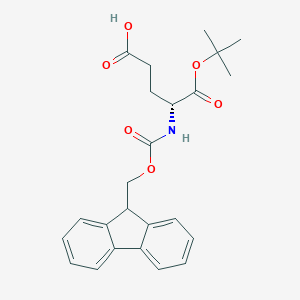

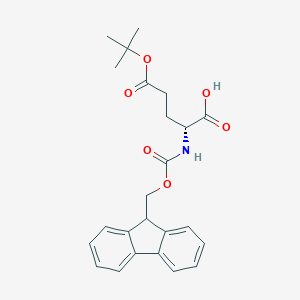

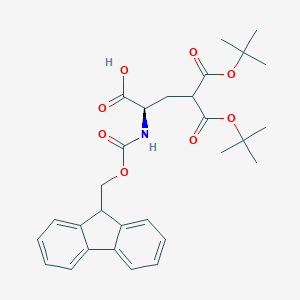

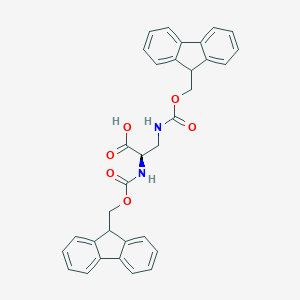

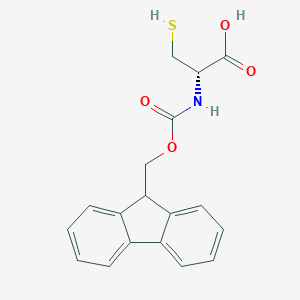

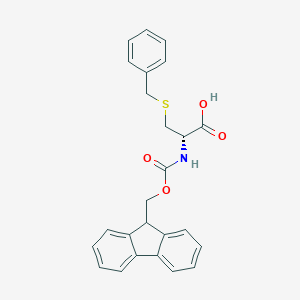

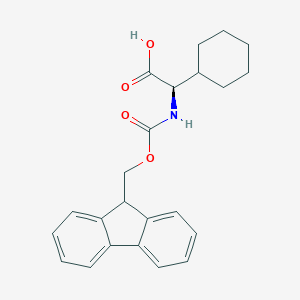

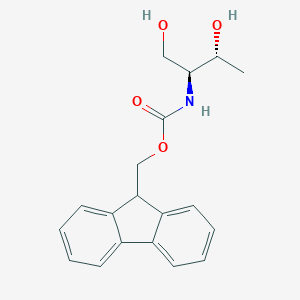

Fmoc-D-allo-threoninol is a chemical compound with the molecular formula C19H21NO4 . It has a molecular weight of 327.37 . The compound is used for research and development purposes .

Synthesis Analysis

Fmoc-D-allo-threoninol is synthesized using the Fmoc group, which acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The Fmoc-D-allo-threoninol molecule contains a total of 47 bonds. There are 26 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Chemical Reactions Analysis

The Fmoc group in Fmoc-D-allo-threoninol is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-D-allo-threoninol has a molecular weight of 327.37 . It has a boiling point of 586.5±45.0 °C and a density of 1.259±0.06 g/cm3 . The compound is stored at temperatures below -15°C .

科学研究应用

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Fmoc-D-allo-threoninol is used in the Fmoc methodology of peptide synthesis . This method is particularly useful when unnatural modifications or introduction of site-specific tags are required .

Methods of Application

In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the Fmoc as a protecting group . It is a temporary protecting group of the amino function, removed at each step of the synthesis .

Results or Outcomes

Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .

Hydrogel Formation

Specific Scientific Field

Summary of the Application

Fmoc-Derivatized Cationic Hexapeptides, which could include Fmoc-D-allo-threoninol, are used to form self-supporting hydrogels . These hydrogels have potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging .

Methods of Application

The Fmoc group or the Fmoc-FF hydrogelator is used to replace the acetyl group at the N-terminus of the peptides . The tendency of these peptides to self-assemble and to gel in aqueous solution is then investigated .

Results or Outcomes

Only the Fmoc-derivatives of the peptides retain their capability to gel . Among them, the Fmoc-K3 hydrogel, which is the most rigid one, acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

安全和危害

未来方向

Fmoc-D-allo-threoninol, like other Fmoc-protected amino acids, has potential applications in various fields. For instance, self-assembled hydrogels from Fmoc-protected amino acids have been evaluated as potential vehicles for drug delivery . The ease of synthesis and applications as functional materials make Fmoc-protected amino acids attractive for research and development .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-XIKOKIGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426523 |

Source

|

| Record name | Fmoc-D-allo-threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-allo-threoninol | |

CAS RN |

143143-54-8 |

Source

|

| Record name | Fmoc-D-allo-threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。